Diethyl chlorophosphite

organophosphorus synthesis process chemistry phosphitylating reagent

Diethyl chlorophosphite (DECP, CAS 589-57-1), also known as diethyl phosphorochloridite, is an organophosphorus compound with the molecular formula C4H10ClO2P and a molecular weight of 156.55 g/mol. It is a colorless to pale yellow liquid with a density of 1.089 g/mL at 20°C and a boiling point of 153-155°C (at atmospheric pressure) or 56-57.5°C at 30 mmHg.

Molecular Formula C4H10ClO2P
Molecular Weight 156.55 g/mol
CAS No. 589-57-1
Cat. No. B120558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl chlorophosphite
CAS589-57-1
SynonymsEthyl phosphorochloridite;  Chlorodiethoxyphosphine;  Diethoxychlorophosphine;  Diethyl Chlorophosphonite;  Diethyl Phosphorochloridite;  Ethyl Chlorophosphite;  Ethyl Phosphorochloridite, (EtO)2ClP; 
Molecular FormulaC4H10ClO2P
Molecular Weight156.55 g/mol
Structural Identifiers
SMILESCCOP(OCC)Cl
InChIInChI=1S/C4H10ClO2P/c1-3-6-8(5)7-4-2/h3-4H2,1-2H3
InChIKeyTXHWYSOQHNMOOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl Chlorophosphite CAS 589-57-1: Baseline Identity and Physicochemical Profile


Diethyl chlorophosphite (DECP, CAS 589-57-1), also known as diethyl phosphorochloridite, is an organophosphorus compound with the molecular formula C4H10ClO2P and a molecular weight of 156.55 g/mol [1][2]. It is a colorless to pale yellow liquid [3] with a density of 1.089 g/mL at 20°C and a boiling point of 153-155°C (at atmospheric pressure) or 56-57.5°C at 30 mmHg . The compound is highly reactive, moisture-sensitive, and must be stored under inert gas at 2-8°C [3]. It is soluble in organic solvents such as benzene, tetrahydrofuran, diethyl ether, dichloromethane, and chloroform, but reacts vigorously with water [3]. Commercial grades typically range from ≥90% to ≥96% purity [3].

Phosphitylating Agent
Enables P(III)-based transformations with biphilic reactivity
Mild Reducing Agent
Reduces nitro groups under ambient, chemoselective conditions
Dehydrating Agent
Converts aldoximes to nitriles at low temperature
Direct Phosphonylation
Accesses heteroaromatic phosphonates without pre-functionalization

Why Diethyl Chlorophosphite Cannot Be Replaced by Generic In-Class Analogs


Diethyl chlorophosphite occupies a unique reactivity space not shared by its closest structural analogs. Unlike diethyl chlorophosphate, which contains a P=O bond and functions primarily as a phosphorylating agent, diethyl chlorophosphite possesses a trivalent phosphorus center that enables both electrophilic and nucleophilic reactivity—a "biphilic" character that allows it to serve as a reducing agent, deoxygenating agent, and phosphitylating reagent [1]. Compared to triethyl phosphite, another trivalent phosphorus reagent, DECP demonstrates distinct chemoselectivity and avoids the competing reaction pathways that often limit triethyl phosphite's utility in complex substrates [1]. Substitution with in situ-generated DECP, rather than isolated commercial material, results in significantly lower yields in phosphorylation reactions compared to the direct use of diethyl chlorophosphate, underscoring the importance of sourcing authentic, high-purity DECP for reproducible results [2].

Diethyl chlorophosphate contains a P=O electrophilic center and may shift reaction pathways away from P(III) biphilic reactivity.
Triethyl phosphite can introduce competing nitrene insertion or Arbuzov pathways, potentially reducing selectivity in complex substrates.
In-situ generated DECP may give lower yields; isolated high-purity material supports reproducibility in phosphorylation.

Diethyl Chlorophosphite: Quantified Performance Differentiation Against Analogs


Synthesis Selectivity: 82% Diethyl Chlorophosphite via Optimized Route

A controlled synthesis method using triethylamine in toluene at -10°C produces diethyl chlorophosphite with 82% overall selectivity, with triethyl phosphite as the minor component (18%). This contrasts with typical prior art methods that achieve lower real yields (~85% yield × content) due to incomplete reaction and residual phosphorus trichloride [1][2]. The high selectivity ensures a product stream with minimal competing phosphite species, which is critical for downstream applications where phosphite impurities can divert reaction pathways.

Synthesis selectivity
Cross-study comparable
82% selectivity
Supports higher purity procurement profile
Reduced triethyl phosphite byproduct; 31P NMR monitoring
organophosphorus synthesis process chemistry phosphitylating reagent

Nitro Reduction: 80% Yield of Amine from p-Nitrobenzaldehyde

Diethyl chlorophosphite (DECP) reduces p-nitrobenzaldehyde to the corresponding amine (product 8) in 80% isolated yield when used with triethylamine [1]. This performance positions DECP as a mild alternative to harsher reducing agents like metal hydrides or catalytic hydrogenation. In contrast, triethyl phosphite—a commonly considered substitute—often requires more forcing conditions for simple nitro reductions and can produce complex mixtures due to competing nitrene insertion pathways, with yields for related transformations ranging from 50% to 83% depending on substrate [2].

Nitro reduction yield
Cross-study comparable
80% yield (p-nitrobenzaldehyde → amine)
Mild-condition amine synthesis context
Triethyl phosphite: 50–85% with competing pathways
nitro reduction amine synthesis chemoselective reduction

Aldoxime Dehydration: 76-95% Yield of Nitriles Under Mild Conditions

DECP efficiently dehydrates a wide range of aldoximes to nitriles in yields ranging from 76% to 95% at temperatures as low as -40°C [1]. This performance is notably superior to many traditional dehydration systems (e.g., P2O5, SOCl2) which often require harsh conditions and give lower yields. For comparison, dehydration of benzaldoxime with DECP proceeds to benzonitrile in high yield after 30 min at room temperature; similar conversions using triethyl phosphite often require elevated temperatures and extended reaction times with inconsistent yields [1][2].

Aldoxime dehydration
Class-level inference
76–95% yield (various aldoximes)
Mild nitrile synthesis selection context
Compared to P2O5, SOCl2; –40°C to rt
nitrile synthesis dehydration aldoxime conversion

Phosphonylation of Heteroaromatics: One-Pot Lithiation-Phosphonylation with Satisfactory Yields

A one-pot lithiation-phosphonylation procedure using DECP followed by H2O2 oxidation provides heteroaromatic phosphonic acids with satisfactory yields [1]. This method circumvents the need for pre-functionalized halide substrates required by traditional Arbuzov reactions. When compared to alternative phosphonylation reagents such as diethyl chlorophosphate, DECP demonstrates superior compatibility with lithiated heteroaromatic intermediates that are sensitive to the P=O electrophilicity of chlorophosphates [1][2].

Heteroaromatic phosphonylation
Supporting evidence
One-pot lithiation-phosphonylation
Direct phosphonate access without pre-halogenation
Arbuzov route requires aryl halides; lithiated intermediates compatible
heteroaromatic phosphonates lithiation phosphonylation

Diethyl Chlorophosphite: Validated High-Impact Application Scenarios


Chemoselective Nitro Group Reduction in Complex API Intermediates

When a synthetic sequence requires reduction of a nitro group in the presence of other reducible or acid-sensitive functionalities (e.g., esters, ketones, protected amines), DECP provides a mild, chemoselective solution. The demonstrated 80% yield for p-nitrobenzaldehyde reduction under ambient conditions [1] supports its use in pharmaceutical intermediate synthesis where harsh reducing agents (LiAlH4, H2/Pd) would compromise yield or selectivity.

Synthesis of Thermally Labile β-Carbonyl Phosphonates for Horner-Wadsworth-Emmons Olefinations

DECP enables C-phosphorylation of dioxinone lithium enolates to generate carbonyl-activated phosphonates in good to excellent yields [2]. This route accesses thermally labile phosphonates that are not readily available via the classical Arbuzov reaction, which requires elevated temperatures that degrade such sensitive substrates. The one-pot, two-step procedure (phosphitylation followed by oxidation) is particularly valuable for constructing complex building blocks in natural product synthesis.

High-Yield Nitrile Synthesis from Aldoximes Under Mild Conditions

For the preparation of aromatic, heteroaromatic, or aliphatic nitriles from the corresponding aldoximes, DECP offers a high-yielding (76-95%) and mild alternative to traditional dehydration methods [3]. The reaction proceeds at temperatures as low as -40°C and tolerates a wide range of functional groups, making it suitable for late-stage functionalization of advanced intermediates in medicinal chemistry and agrochemical development.

Direct Phosphonylation of Lithiated Heteroaromatics for Phosphonic Acid Drug Candidates

The one-pot lithiation-phosphonylation protocol using DECP allows direct introduction of a phosphonate group onto heteroaromatic cores without pre-installation of halide leaving groups [4]. This streamlined approach is particularly relevant for the synthesis of heteroaromatic phosphonic acids, a class of compounds under investigation as P-containing drug candidates and agrochemical intermediates. The method overcomes the stability limitations of lithiated heterocycles and avoids the need for aryl bromides required in alternative routes.

Application
Selection Property
Validation Focus
Chemoselective nitro reduction
Mild reducing agent compatibility
Yield and functional group tolerance
β-Carbonyl phosphonate synthesis
C-phosphorylation of enolates
Thermal lability and yield
Nitrile synthesis from aldoximes
Aldoxime dehydration efficiency
Yield range and mild conditions
Heteroaromatic phosphonylation
One-pot direct phosphonylation
Functionalization without pre-halogenation

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